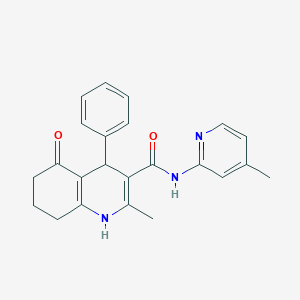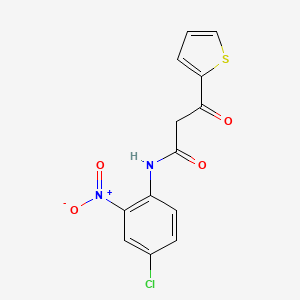![molecular formula C21H16ClN3OS B11649386 (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11649386.png)
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide” is an enamide . Enamides are organic compounds that exhibit a delicate balance between stability and reactivity, making them valuable substrates in organic synthesis . This particular compound contains a thiazole ring, a cyano group, and a substituted phenyl group.
Métodos De Preparación
The synthetic routes for this compound involve the condensation of appropriate starting materials. While I don’t have specific details on its industrial production methods, here’s a general outline:
Thiazole Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone or α-halocarbonyl compound.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Substituted Phenyl Group: The substituted phenyl group can be incorporated through various aromatic chemistry methods.
Análisis De Reacciones Químicas
This compound can undergo several reactions:
Oxidation: Oxidation of the thiazole ring or the phenyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution at the thiazole nitrogen or the phenyl ring. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaCN).
Major products depend on reaction conditions, but possibilities include:
- Thiazole derivatives
- Amines
- Substituted phenyl compounds
Aplicaciones Científicas De Investigación
Research on this compound spans various fields:
Medicine: It may exhibit biological activity, potentially as an antimicrobial or anticancer agent.
Chemistry: It serves as a versatile building block for designing new molecules.
Industry: Its reactivity makes it useful in synthetic processes.
Mecanismo De Acción
The exact mechanism remains to be elucidated, but potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its combination of thiazole, cyano, and phenyl moieties.
Propiedades
Fórmula molecular |
C21H16ClN3OS |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)9-17(12-23)20(26)25-21-24-13-19(27-21)11-16-3-2-4-18(22)10-16/h2-10,13H,11H2,1H3,(H,24,25,26)/b17-9+ |
Clave InChI |
HZDBWLZGGNIDPE-RQZCQDPDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11649314.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)
![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)

![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
![(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11649375.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649398.png)
